![molecular formula C18H14N4OS B2687050 3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 306958-80-5](/img/structure/B2687050.png)
3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
This compound belongs to the thieno[2,3-c]pyrazole class, characterized by a fused thiophene-pyrazole core. The structure includes a phenyl group at position 1, a methyl group at position 3, and a pyridin-3-yl carboxamide substituent at position 3. Thieno[2,3-c]pyrazoles are recognized for their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties . The pyridinyl group in this derivative may enhance binding affinity to biological targets due to its hydrogen-bonding capability and aromatic interactions.
Properties
IUPAC Name |
3-methyl-1-phenyl-N-pyridin-3-ylthieno[2,3-c]pyrazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c1-12-15-10-16(17(23)20-13-6-5-9-19-11-13)24-18(15)22(21-12)14-7-3-2-4-8-14/h2-11H,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKVPKTZGJLVLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CN=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multi-step organic reactions One common approach is the cyclization of appropriately substituted thiophenes with hydrazines to form the thieno[2,3-c]pyrazole core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through a series of condensation reactions involving thieno[2,3-c]pyrazole derivatives and pyridine-based reactants. The use of catalysts such as FeCl₃ on silica gel has been reported to enhance yields and reduce reaction time, resulting in a more efficient synthetic route .
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of pyrazolo[3,4-b]pyridines have shown effectiveness against various viruses, including hepatitis C and HIV. These compounds often function by inhibiting viral replication through mechanisms such as suppressing cyclooxygenase enzymes or interfering with viral protein synthesis .
Anticancer Activity
Research has highlighted the potential anticancer properties of thieno[2,3-c]pyrazole derivatives. The compound has been tested for its ability to induce apoptosis in cancer cell lines, showing promise as a lead compound in the development of new anticancer therapies. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds based on the thieno[2,3-c]pyrazole scaffold have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests their potential use in treating inflammatory conditions .
Case Study 1: Antiviral Activity
In a study examining the antiviral effects of thieno[2,3-c]pyrazole derivatives, researchers found that specific modifications to the structure significantly enhanced activity against hepatitis C virus. The compound demonstrated an EC₅₀ value indicative of potent antiviral action, suggesting that further structural optimization could lead to more effective antiviral agents .
Case Study 2: Anticancer Research
Another study focused on the anticancer activity of this compound. In vitro tests showed that the compound inhibited cell growth in several cancer cell lines by inducing apoptosis and cell cycle arrest. These findings support the potential development of this compound as a therapeutic agent in oncology .
Mechanism of Action
The mechanism by which 3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Carboxamide Group
Modifications at the carboxamide nitrogen significantly influence biological activity:
Key Insight: The amino-substituted analog (7b) exhibits superior antioxidant activity compared to chlorophenyl or methoxyphenyl derivatives, suggesting that electron-donating groups enhance redox modulation .
Heteroatom Replacement: Sulfur vs. Selenium
Replacing sulfur with selenium in the thieno[2,3-c]pyrazole scaffold alters electronic properties and bioactivity:
Key Insight : Selenium analogs show improved antimicrobial activity, likely due to increased electrophilicity and redox activity .
Functional Group Modifications
Carboxamide vs. Carbohydrazide
The replacement of carboxamide with carbohydrazide introduces new hydrogen-bonding motifs:
Compound Name | Functional Group | Notable Properties | Reference |
---|---|---|---|
3-Methyl-N′-[(E)-(3-nitrophenyl)methylene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide | Carbohydrazide | Potential for metal chelation |
Key Insight : Carbohydrazide derivatives may exhibit unique binding modes in biological systems, though their efficacy compared to carboxamides remains unexplored in the provided evidence.
Trifluoromethyl Substitution
The trifluoromethyl group enhances metabolic stability and lipophilicity:
Compound Name | Substituent | Molecular Weight | Reference |
---|---|---|---|
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide | Trifluoromethyl | 293.69 |
Key Insight: Trifluoromethyl groups improve pharmacokinetic profiles, though their impact on thieno[2,3-c]pyrazole activity requires further study.
Data Tables for Key Analogs
Table 1: Molecular Properties of Selected Compounds
Compound ID | Molecular Formula | Molecular Weight | Key Substituent |
---|---|---|---|
Target Compound | C₁₉H₁₆N₄OS | 372.43 | Pyridin-3-yl carboxamide |
7b | C₁₆H₁₅N₅OS | 341.39 | Amino carboxamide |
Selenium Analog 6 | C₁₆H₁₅N₅OSe | 388.34 | Selenium core |
Chlorinated Analog | C₂₀H₁₆ClN₃OS | 389.88 | 3-Chloro-2-methylphenyl |
Biological Activity
3-Methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[2,3-c]pyrazole core, which is known for its diverse pharmacological properties. The following sections explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of this compound includes:
- Thieno[2,3-c]pyrazole core
- Phenyl group
- Methyl group
- Pyridin-3-yl moiety
This unique combination of structural elements contributes to its distinct chemical and biological properties .
The biological activity of this compound primarily arises from its interaction with various molecular targets. It is hypothesized that the thieno[2,3-c]pyrazole core may inhibit specific enzymes or receptors involved in critical biochemical pathways. The exact mechanisms are still under investigation but may involve modulation of signaling pathways related to inflammation and cancer .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For example:
- Cell Line Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). In vitro assays revealed IC50 values in the micromolar range, indicating potent activity .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. It may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in disease processes. For instance, it demonstrated inhibitory activity against Aurora-A kinase, a target in cancer therapy, with an IC50 value indicating effective inhibition .
Case Studies
- Combination Therapy : A study investigated the synergistic effects of combining this compound with doxorubicin in MDA-MB-231 breast cancer cells. The combination exhibited enhanced cytotoxicity compared to doxorubicin alone, suggesting potential for improved therapeutic outcomes in resistant cancer subtypes .
- Structure-Activity Relationship (SAR) : Research focusing on the SAR of pyrazole derivatives indicated that modifications to the thieno[2,3-c]pyrazole core can significantly impact biological activity. This underscores the importance of structural optimization for enhancing efficacy against specific targets .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential functionalization of the thienopyrazole core. For example:
Thienopyrazole ring formation : Cyclization of precursors under acidic conditions (e.g., H₂SO₄) at 80–100°C for 6–8 hours .
Carboxamide coupling : Reacting the activated carboxyl group (e.g., using EDCI/HOBt) with pyridin-3-amine in anhydrous DMF at room temperature for 12–24 hours .
- Critical Factors : Excess reagents may lead to byproducts (e.g., over-oxidation of the thieno ring with strong oxidizing agents). Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths/angles (e.g., C-S bond: ~1.72 Å; pyrazole ring planarity) .
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 8.5–8.7 ppm (pyridinyl protons), δ 2.3 ppm (methyl group) .
- ¹³C NMR : Carbonyl signal at ~168 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₀H₁₆N₄OS requires m/z 360.0982) .
Q. What purification strategies are effective for isolating high-purity samples?
- Methodological Answer :
- Recrystallization : Use ethanol/water (7:3) to remove unreacted amines; yields >85% purity .
- Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate) to separate regioisomers .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for final purification (>99% purity) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., C-3 of the pyrazole ring has highest Fukui index) .
- MD Simulations : Simulate solvation effects in DMSO to predict reaction pathways (e.g., SN2 vs. radical mechanisms) .
- Validation : Compare predicted vs. experimental ¹H NMR shifts (RMSD < 0.1 ppm confirms accuracy) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability in kinase inhibition assays)?
- Methodological Answer :
- Assay Optimization :
- Control ATP concentration (1 mM vs. 10 µM alters IC₅₀ by 3-fold) .
- Use isothermal titration calorimetry (ITC) to validate binding constants .
- Structural Modifications : Introduce a para-fluoro substituent on the phenyl group to enhance target affinity (reduces IC₅₀ from 12 µM → 2.5 µM) .
Q. How does the compound’s electronic structure influence its pharmacological activity?
- Methodological Answer :
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.